Divergent Carbene vs. Cycloalkyne Reactivity: N-Benzhydryl vs. N-Tosyl Azetidinone
In a direct head-to-head mechanistic study, both N-benzhydrylazetidin-3-one (8b) and N-tosylazetidin-3-one (8a) reacted with diethyl diazomethylphosphonate (DAMP) to generate vinylidenecarbenes exclusively, rather than the corresponding cycloalkynes [1]. This outcome contrasts with the carbocyclic system (cyclobutanylidenecarbene–cyclopentyne), where the cycloalkyne is trapped in situ [1].
| Evidence Dimension | Reactive intermediate identity |
|---|---|
| Target Compound Data | Vinylidenecarbene (exclusive) |
| Comparator Or Baseline | N-tosylazetidin-3-one (8a): Vinylidenecarbene (exclusive); Carbocyclic analog (cyclobutanylidenecarbene): Cycloalkyne |
| Quantified Difference | Qualitative: Identical behavior for both N-benzhydryl and N-tosyl azetidinones; Divergent from carbocyclic system |
| Conditions | Base-promoted reaction with diethyl diazomethylphosphonate (DAMP) |
Why This Matters
This confirms that N-benzhydrylazetidin-3-one behaves identically to the established N-tosyl analog in this reaction, validating its use as a sterically and electronically similar surrogate for generating vinylidenecarbene intermediates, while the carbocyclic analog follows a different pathway.
- [1] Marchand, A.P.; et al. Generation and Trapping of N-Substituted-3-Azetidinylidenecarbenes. Tetrahedron Letters 1996, 37(45), 8101-8104. View Source
